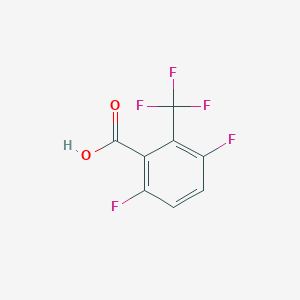
3,6-Difluoro-2-(trifluoromethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Difluoro-2-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H3F5O2 and a molecular weight of 226.1 . It is a powder in form and its color ranges from off-white to faint yellow .
Molecular Structure Analysis
The molecular structure of 3,6-Difluoro-2-(trifluoromethyl)benzoic acid consists of a benzoic acid core with fluorine atoms and a trifluoromethyl group attached . The exact 3D structure is not provided in the sources retrieved.Physical And Chemical Properties Analysis
3,6-Difluoro-2-(trifluoromethyl)benzoic acid has a predicted boiling point of 239.2±40.0 °C and a predicted density of 1.571±0.06 g/cm3 . Its pKa is predicted to be 1.98±0.36 .科学的研究の応用
Environmental Degradation of Polyfluoroalkyl Chemicals Polyfluoroalkyl chemicals, which include substances like 3,6-difluoro-2-(trifluoromethyl)benzoic acid, are known for their extensive use in various industrial and commercial applications due to their unique properties. However, their environmental persistence and potential for degradation into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) raise concerns about their environmental impact. Studies have focused on microbial degradation as a mechanism to understand and mitigate the environmental fate of these chemicals. The degradation process involves both abiotic and microbial pathways, leading to the formation of highly persistent PFAAs, which have been the subject of regulations due to their toxicity profiles. Research into the environmental biodegradability of important precursors, such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, is crucial for evaluating their environmental fate and effects. This involves examining microbial degradation pathways, half-lives, defluorination potential, and the identification of novel degradation intermediates and products (Liu & Avendaño, 2013).
Health Risks of Novel Fluorinated Alternatives With the phase-out of certain per- and polyfluoroalkyl substances (PFASs) due to their toxicity and environmental persistence, the search for new compounds that can replace these substances is of paramount importance. Investigations into the sources, fates, and environmental effects of alternative PFAS compounds have shown that novel fluorinated alternatives such as hexafluoropropylene oxide dimer (HFPO-DA) and chlorinated polyfluorinated ether sulfonic acid (Cl-PFESA) have become dominant pollutants. These alternatives exhibit systemic multiple organ toxicities, potentially comparable or even more severe than legacy PFASs, indicating the need for further toxicological studies to confirm their safety for long-term use (Wang et al., 2019).
Trifluoromethanesulfonic Acid in Organic Synthesis Trifluoromethanesulfonic acid, related to 3,6-difluoro-2-(trifluoromethyl)benzoic acid by its fluorinated moiety, plays a significant role in organic synthesis. Its high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules, facilitating various chemical reactions. The compound is used in electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, syntheses of carbo- and heterocyclic structures, among others. Its application in organic, natural, and organometallic compound chemistry highlights the versatility and efficiency of trifluoromethanesulfonic acid as a reagent for synthesizing new organic compounds, demonstrating the broader utility of fluorinated substances in chemical synthesis (Kazakova & Vasilyev, 2017).
Safety and Hazards
作用機序
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of 3,6-Difluoro-2-(trifluoromethyl)benzoic acid
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3,6-Difluoro-2-(trifluoromethyl)benzoic acid . .
特性
IUPAC Name |
3,6-difluoro-2-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O2/c9-3-1-2-4(10)6(8(11,12)13)5(3)7(14)15/h1-2H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGYJKAQCACKIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

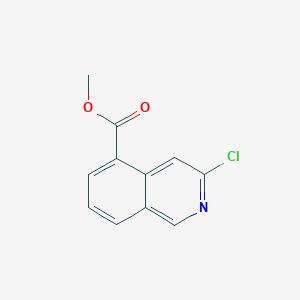
![9-((2,5-Dimethoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2776308.png)
![(Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B2776309.png)

![N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2776315.png)

![N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2776317.png)
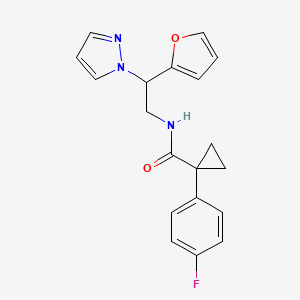
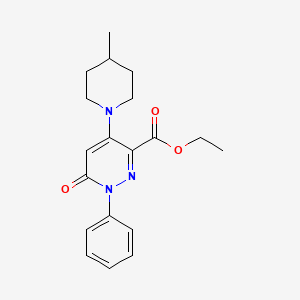
![tert-Butyl 3-[(2-methoxyethyl)amino]propanoate](/img/structure/B2776323.png)

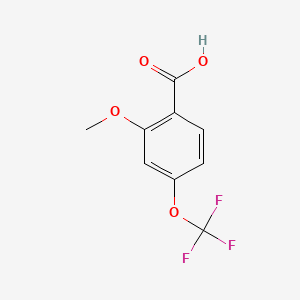
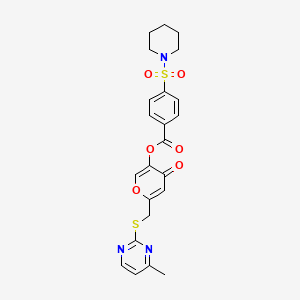
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,3-dimethylbutanamide](/img/structure/B2776327.png)